3-[3-(Chloromethyl)phenyl]pyridine hydrochloride
Description
3-(Chloromethyl)pyridine hydrochloride (CAS 6959-48-4) is a pyridine derivative with a chloromethyl (-CH₂Cl) substituent at the 3-position of the heterocyclic ring. This compound is a hygroscopic, off-white to yellowish solid with an irritating odor and a molecular formula of C₆H₇Cl₂N (molecular weight: 164.03 g/mol) . Its melting point ranges from 137–143°C, and it is primarily utilized as a research chemical in synthetic organic chemistry and pharmaceutical development . The chloromethyl group renders it reactive in nucleophilic substitution reactions, making it a valuable intermediate for synthesizing pharmaceuticals, agrochemicals, and ligands .
Properties
Molecular Formula |
C12H11Cl2N |
|---|---|
Molecular Weight |
240.12 g/mol |
IUPAC Name |
3-[3-(chloromethyl)phenyl]pyridine;hydrochloride |
InChI |
InChI=1S/C12H10ClN.ClH/c13-8-10-3-1-4-11(7-10)12-5-2-6-14-9-12;/h1-7,9H,8H2;1H |
InChI Key |
GLLOBCCEBDDVIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CC=C2)CCl.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Chloromethylation of 3-Phenylpyridine Derivatives
A widely cited approach involves the direct introduction of a chloromethyl group onto a pre-formed 3-phenylpyridine scaffold. This method leverages electrophilic aromatic substitution (EAS) under controlled conditions.
Procedure :
-
Substrate Preparation : 3-Phenylpyridine is synthesized via Suzuki-Miyaura coupling using 3-bromopyridine and phenylboronic acid in the presence of a palladium catalyst.
-
Chloromethylation : The phenyl ring undergoes chloromethylation using paraformaldehyde and hydrogen chloride (HCl) in acetic acid at 60–80°C for 6–8 hours. Zinc chloride (ZnCl₂) serves as a Lewis acid catalyst, enhancing electrophilicity.
-
Salt Formation : The free base is treated with concentrated HCl in ethanol to yield the hydrochloride salt.
Key Parameters :
Multi-Step Synthesis from 3-Methylpyridine Precursors
Adapted from CN105085377A, this route involves sequential oxidation, esterification, reduction, and chlorination steps:
Stepwise Process :
-
Oxidation : 3-Methylpyridine is oxidized to 3-picolinic acid using potassium permanganate (KMnO₄) in aqueous medium at 85–90°C.
-
Esterification : 3-Picolinic acid reacts with methanol under acidic conditions (H₂SO₄) to form methyl 3-pyridinecarboxylate.
-
Reduction : Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) reduces the ester to 3-pyridinemethanol.
-
Chlorination : Thionyl chloride (SOCl₂) converts the alcohol to 3-(chloromethyl)pyridine hydrochloride.
Adaptation for Target Compound :
To introduce the 3-(chloromethyl)phenyl group, the final chlorination step is modified by substituting 3-pyridinemethanol with a hydroxymethylphenylpyridine intermediate.
Alternative Strategies: Coupling and Functionalization
Ullmann-Type Coupling for Aryl-Pyridine Bond Formation
This method constructs the pyridine-phenyl bond early in the synthesis:
Reaction Setup :
-
Substrates : 3-Bromophenyl chloromethyl derivative and pyridine-3-boronic acid.
-
Conditions : Copper(I) iodide (CuI), 1,10-phenanthroline ligand, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 110°C.
Advantages :
-
Enables precise control over substitution patterns.
-
Compatible with sensitive functional groups due to mild conditions.
Nucleophilic Substitution on Chloromethyl Intermediates
Inspired by Ambeed experiments, this approach utilizes 2-(chloromethyl)pyridine hydrochloride as a starting material:
Procedure :
-
Alkylation : React 2-(chloromethyl)pyridine hydrochloride with 3-bromophenol in acetonitrile using cesium carbonate (Cs₂CO₃) and sodium iodide (NaI) at 60°C.
-
Hydrochloride Formation : Treat the product with HCl gas in diethyl ether.
Challenges :
-
Competing elimination reactions necessitate careful temperature control.
Optimization and Scalability Considerations
Catalytic Systems and Solvent Effects
Purification Techniques
-
Recrystallization : Ethyl acetate/hexane (1:3) mixtures yield high-purity crystals.
-
Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves regioisomers.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Direct Chloromethylation | EAS, Salt formation | 65–72% | Short route, minimal steps | Low regioselectivity |
| Multi-Step Synthesis | Oxidation, Esterification, Reduction | 70–89% | High purity, scalable | Lengthy process, costly reagents |
| Ullmann Coupling | Aryl-pyridine bond formation | 58% | Precise substitution control | Requires toxic Cu catalysts |
| Nucleophilic Substitution | Alkylation, Salt formation | 52% | Utilizes commercial intermediates | Moderate yields, side reactions |
Chemical Reactions Analysis
3-[3-(Chloromethyl)phenyl]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide and potassium carbonate.
Oxidation Reactions: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-[3-(Chloromethyl)phenyl]pyridine hydrochloride has several scientific research applications:
Organic Synthesis: It is used as a reagent and intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Chemical Research: It serves as a catalyst and reagent in various chemical reactions, aiding in the study of reaction mechanisms and pathways.
Mechanism of Action
The mechanism of action of 3-[3-(Chloromethyl)phenyl]pyridine hydrochloride involves its interaction with molecular targets through its chloromethyl group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. The compound can also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
3-(Chloromethyl)isothiazole
This compound (Table 1, Example 71 in ) replaces pyridine with an isothiazole ring. Key differences include:
6-(Chloromethyl)-3-methylisoxazolo[5,4-b]pyridine HCl
A fused-ring analog (CAS Example 30 ) with:
- Molecular weight : 182.9 g/mol ([M+H]+ via LCMS).
- Applications : Used in medicinal chemistry for kinase inhibitor synthesis due to its fused bicyclic structure.
Substituted Pyridines with Similar Functional Groups
4-Chloro-3-methylpyridine Hydrochloride (CAS 19524-08-4)
Biological Activity
3-[3-(Chloromethyl)phenyl]pyridine hydrochloride is a compound that has garnered attention in various fields, particularly in medicinal chemistry and toxicology. Its structure consists of a pyridine ring substituted with a chloromethyl group and a phenyl group, leading to potential biological activities. This article delves into the biological activity of this compound, emphasizing its pharmacological properties, toxicity studies, and the implications of its use in research and development.
- Molecular Formula : C13H12ClN·HCl
- Appearance : Yellow powder or solid with a distinctive odor
- Reactivity : Known for its reactivity in nucleophilic substitution reactions, making it valuable in organic synthesis.
Synthesis Pathways
The synthesis of this compound typically involves various organic reactions that can optimize yield and purity. Common methods include:
- Nucleophilic substitution reactions
- Reactions with specific reagents under controlled conditions
Pharmacological Properties
While specific biological activities of this compound are not extensively documented, similar compounds have shown significant pharmacological properties. Pyridine derivatives are often associated with:
- Antimicrobial Activity : Many pyridine derivatives exhibit activity against various bacterial strains.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to reduce inflammation.
- Anticancer Properties : The presence of chloromethyl and phenyl groups may enhance these effects, potentially leading to the development of new therapeutic agents.
Case Studies and Toxicity Assessments
A notable study conducted by the National Toxicology Program (NTP) assessed the carcinogenic potential of 3-(chloromethyl)pyridine hydrochloride through bioassays on Fischer 344 rats and B6C3F1 mice. Key findings from this study include:
- Dosage Administration : Animals were administered doses of 75 or 150 mg/kg for rats and 100 or 200 mg/kg for mice.
- Duration : The low-dose groups were dosed for up to 103 weeks.
- Results :
- Significant tumor incidence was observed in male Fischer 344 rats, particularly squamous-cell papillomas and carcinomas at the site of administration.
- The study concluded that the compound was carcinogenic under the tested conditions, with a notable increase in tumors related to dosage levels (P < 0.001) .
Summary of Findings from Toxicity Studies
| Species | Dose (mg/kg) | Duration (weeks) | Tumor Incidence | |
|---|---|---|---|---|
| Fischer 344 Rats | 75 / 150 | 83 - 103 | High in males | Carcinogenic potential confirmed |
| B6C3F1 Mice | 100 / 200 | 81 - 102 | Present | Carcinogenic potential confirmed |
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. Below is a table highlighting key differences:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 2-(Chloromethyl)pyridine | Chloromethyl group at the second position | Different reactivity due to position change |
| 4-(Chloromethyl)pyridine | Chloromethyl group at the fourth position | Distinct synthetic pathways due to positional isomerism |
| 3-(Bromomethyl)pyridine | Bromine instead of chlorine at the third position | Different reactivity patterns due to halogen type |
The positioning of substituents on the pyridine ring significantly influences both reactivity and biological activity, suggesting that minor structural changes can lead to diverse pharmacological profiles.
Q & A
Q. What are the optimal synthetic routes for preparing 3-[3-(Chloromethyl)phenyl]pyridine hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves chlorination of a pyridine precursor using agents like thionyl chloride (SOCl₂) or sulfur oxychloride (SO₂Cl₂). Key steps include:
- Chloromethylation : Introducing the chloromethyl group at the phenyl position via Friedel-Crafts alkylation or nucleophilic substitution .
- Salt Formation : Reacting the free base with hydrochloric acid to stabilize the compound as a hydrochloride salt .
Optimization factors: - Temperature : Lower temperatures (0–5°C) reduce side reactions during chlorination .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while dichloromethane improves solubility .
- Purity Control : Recrystallization from ethanol/water mixtures yields >95% purity .
Q. What analytical methods are most effective for structural characterization of this compound?
- NMR Spectroscopy : H and C NMR confirm the chloromethyl group’s position (δ 4.6–4.8 ppm for CH₂Cl) and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺ at m/z 202.03) and fragments indicative of the pyridine backbone .
- X-ray Diffraction : Resolves crystallographic details, including bond angles and salt formation .
Q. How does the hydrochloride salt form affect the compound’s stability under varying storage conditions?
- Acidic Stability : The hydrochloride form enhances stability in aqueous solutions (pH 2–4) by preventing hydrolysis of the chloromethyl group .
- Hygroscopicity : The salt is hygroscopic; storage in desiccators with silica gel is recommended to avoid moisture-induced degradation .
- Thermal Stability : Decomposition begins at 143–145°C, necessitating storage below 25°C .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during nucleophilic substitution of the chloromethyl group?
The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). Competing elimination or oxidation can be minimized by:
- Steric Hindrance : Use bulky bases (e.g., DIPEA) to suppress β-hydride elimination .
- Low-Temperature Conditions : Reactions at –20°C reduce radical formation during thiol substitutions .
- Catalytic Additives : KI or TBAB enhances reactivity in polar solvents like acetonitrile .
Q. How does structural modification of the pyridine ring influence biological activity in pharmacological studies?
- Trifluoromethyl Substitution : Analogues with CF₃ groups (e.g., 2-[4-(Trifluoromethyl)phenyl]pyridine) show enhanced binding to kinase targets due to hydrophobic interactions .
- Azetidine Derivatives : Fusing azetidine rings increases conformational rigidity, improving selectivity for G-protein-coupled receptors .
- Mechanistic Insights : In vitro assays (e.g., enzyme inhibition) paired with molecular docking clarify interactions with active sites .
Q. How should researchers address discrepancies in reported melting points or reaction yields?
- Purity Verification : Compare HPLC retention times (e.g., C18 column, 90:10 water/acetonitrile) with reference standards .
- Condition Replication : Reproduce literature methods exactly; variations in solvent grade or heating rates can alter outcomes .
- Data Normalization : Report yields relative to starting material purity (e.g., ≥98% precursor) to standardize comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
